1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
Synthesis Analysis
The synthesis of this compound can involve various chemical reactions, including carbonylative cross-coupling reactions, amide condensation reactions, and palladium-catalyzed reactions. The characterization of the compound is usually done using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), mass spectrometry (MS), and infrared (IR) spectroscopy.Molecular Structure Analysis
The molecular formula of “1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is C10H12FN3O2. It has a molecular weight of 225.223.Physical and Chemical Properties Analysis
The compound is a solid . The molecular weight of “this compound” is 225.223. The solubility of the compound is not available.Scientific Research Applications
Process Development in Antifungal Agents
The synthesis of voriconazole, a broad-spectrum triazole antifungal agent, involves setting the relative stereochemistry through the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Notably, an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine yields excellent diastereoselection in this reaction, indicating the significance of fluoropyrimidine derivatives in the synthesis of medically relevant compounds (Butters et al., 2001).
Antimicrobial Activity Enhancement
Compounds derived from fluoropyrimidin-2-yl motifs, such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, have shown significant antimicrobial activity. The cyclization of hydrazide acid groups into 1,3,4-oxadiazole nuclei results in increased antimicrobial properties, demonstrating the potential of fluoropyrimidin-2-yl derivatives in developing new antimicrobial agents (Salimon et al., 2011).
Discovery of P2X7 Antagonist Clinical Candidate
Fluoropyrimidin-2-yl derivatives have been pivotal in the discovery and synthesis of P2X7 antagonists, a new class of compounds for potential treatment of mood disorders. The structural complexity and pharmacological efficacy of these compounds underscore the importance of fluoropyrimidin-2-yl derivatives in therapeutic development (Chrovian et al., 2018).
Synthesis of Pyrazolopyridines
The unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone with 3-aminopyrazole, leading to pyrazolo[3,4-b]pyridines, highlights the versatility of fluoropyrimidin-2-yl derivatives in synthesizing fused pyrido systems. This demonstrates their importance in the preparation of combinatorial libraries for pharmaceutical research (Almansa et al., 2008).
Antiallergy Agents
The synthesis of 1,6-dihydro-6-oxo-2-phenylpyrimidine-5-carboxylic acids and esters, with significant antiallergic activity, utilizes the pyrimidinone nucleus. The structural requirements for high activity, such as a free NH group in the pyrimidinone nucleus, indicate the role of fluoropyrimidin-2-yl derivatives in designing antiallergy pharmaceuticals (Juby et al., 1979).
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c1-7(15)14-3-2-9(6-14)16-10-12-4-8(11)5-13-10/h4-5,9H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQLNQLPVZJLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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